molecular formula C9H8Cl2O B3055578 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone CAS No. 65610-05-1

2-Chloro-1-(2-chloro-6-methylphenyl)ethanone

Cat. No. B3055578
CAS RN: 65610-05-1
M. Wt: 203.06 g/mol
InChI Key: QSOAYTPTGDNKRI-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-6-methylphenyl)ethanone, also known as CCME, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. CCME is a ketone derivative that is used as an intermediate in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
2-Chloro-1-(2-chloro-6-methylphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone has also been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

2-Chloro-1-(2-chloro-6-methylphenyl)ethanone has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone is also stable and can be stored for long periods of time. However, 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone has some limitations for lab experiments. It is toxic and can pose a health hazard if not handled properly. 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone also has a narrow therapeutic index, which means that it can be toxic at higher doses.

Future Directions

There are several future directions for the research on 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone. One direction is the development of new drugs based on 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone. 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone has shown potential in the development of drugs for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of the mechanism of action of 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone. Further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone. Finally, the synthesis of new derivatives of 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone and their biological activity should be explored.

Scientific Research Applications

2-Chloro-1-(2-chloro-6-methylphenyl)ethanone has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. 2-Chloro-1-(2-chloro-6-methylphenyl)ethanone has also been used in the synthesis of chiral compounds and has shown potential in the development of new drugs.

properties

IUPAC Name

2-chloro-1-(2-chloro-6-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6-3-2-4-7(11)9(6)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOAYTPTGDNKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495549
Record name 2-Chloro-1-(2-chloro-6-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-chloro-6-methylphenyl)ethanone

CAS RN

65610-05-1
Record name 2-Chloro-1-(2-chloro-6-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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